molecular formula C10H8Cl2N4O B3011569 4-chloro-2-(3-chlorophenyl)-5-hydrazino-3(2H)-pyridazinone CAS No. 320421-69-0

4-chloro-2-(3-chlorophenyl)-5-hydrazino-3(2H)-pyridazinone

Cat. No. B3011569
CAS RN: 320421-69-0
M. Wt: 271.1
InChI Key: VNRLWJOWFDHDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-chloro-2-(3-chlorophenyl)-5-hydrazino-3(2H)-pyridazinone is a derivative of pyridazinone, a class of compounds known for their diverse biological activities. Pyridazinones have been widely recognized as versatile scaffolds in medicinal chemistry, with a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, antiangiogenic, and antioxidant properties . The presence of chloro and hydrazino groups in the compound suggests potential reactivity and the possibility of forming various derivatives with biological significance.

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves the reaction of various starting materials, such as butenoic acids, with hydrazines to yield the desired pyridazinone core . For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin followed by reaction with hydrazines can lead to pyridazinone derivatives . The synthesis process can also involve the use of Vilsmeier reagent, which can afford pyrazolo[3,4-d]pyridazinones and other acyclic derivatives . The synthesis of 4-chloro-2-(3-chlorophenyl)-5-hydrazino-3(2H)-pyridazinone specifically is not detailed in the provided papers, but the general methods for synthesizing related compounds suggest a multi-step process involving chlorination, hydrazinolysis, and possibly cyclization reactions.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives can be elucidated using various spectral techniques and confirmed by X-ray diffraction . The crystal structures often reveal the presence of hydrogen bonds and other intermolecular interactions that can influence the compound's reactivity and physical properties . For example, the crystal structure of a related compound, 6-chloro-4-(N,N-dimethylaminemethylidenohydrazine)-2-phenyl-3(2H)-pyridazinone, showed molecules linked into dimers by hydrogen bonds .

Chemical Reactions Analysis

Pyridazinone derivatives can undergo a variety of chemical reactions, including reactions with Vilsmeier reagent, which can lead to the formation of pyrazolo[3,4-d]pyridazinones and acyclic derivatives . They can also react with hydrazine to form hydrazones and potentially cyclized derivatives . The reactivity of the chloro and hydrazino groups in 4-chloro-2-(3-chlorophenyl)-5-hydrazino-3(2H)-pyridazinone suggests that it could participate in similar reactions, leading to a range of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives can vary depending on their molecular structure. For instance, it has been found that some pyridazinones have two crystalline modifications, which can affect their chromatographic behavior and polarographic activity . The presence of chloro and phenyl groups can also influence the compound's lipophilicity, solubility, and stability. The biological degradation of pyridazinones can lead to various metabolites, indicating that these compounds can be metabolized by bacteria in the environment . The chromatographic determination of pyridazinones and their isomers can be achieved using methods involving aluminum oxide as an adsorbent and different mobile phases .

Scientific Research Applications

Reactivity and Synthesis

  • The reactivity of related pyridazinone compounds has been studied, showing their potential in synthesizing various derivatives. For example, reactions of 6-chloro-4- and 5-hydrazino-2-phenyl-3(2H)-pyridazinones with dimethylformamide/phosphorus oxychloride afforded pyrazolo[3,4-d]pyridazinones and acyclic derivatives, indicating a versatile reactivity useful in organic synthesis (Katrusiak et al., 1994).

Biological Activity

  • Pyridazinone derivatives have been synthesized and evaluated for biological activities. For instance, new 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives were synthesized and showed promising anticancer, antiangiogenic, and antioxidant properties (Kamble et al., 2015).

Antimicrobial and Antifungal Activities

  • Certain pyridazinone derivatives have demonstrated antimicrobial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Sayed et al., 2003).

Applications in Agriculture

  • Pyridazinones have been studied as herbicides. Their mode of action involves inhibiting photosynthesis in plants, indicating potential applications in agriculture for weed control (Hilton et al., 1969).

Chemical Analysis and Synthesis Methods

  • Methods for the chromatographic determination of pyridazinone derivatives like 5-amino-4-chloro-2-phenyl-3(2H)pyridazinone have been developed, which are essential for quality control in chemical manufacturing processes (Dulak et al., 1967).

Environmental Degradation Studies

  • The bacterial degradation of pyridazinone compounds such as 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone has been investigated, providing insights into their environmental fate and impact (de Frenne et al., 1973).

properties

IUPAC Name

4-chloro-2-(3-chlorophenyl)-5-hydrazinylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4O/c11-6-2-1-3-7(4-6)16-10(17)9(12)8(15-13)5-14-16/h1-5,15H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRLWJOWFDHDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C=N2)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-(3-chlorophenyl)-5-hydrazino-3(2H)-pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.